3-(4-Methylthiophen-2-yl)acrylic acid

Übersicht

Beschreibung

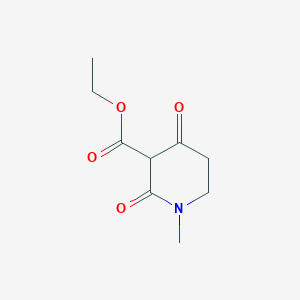

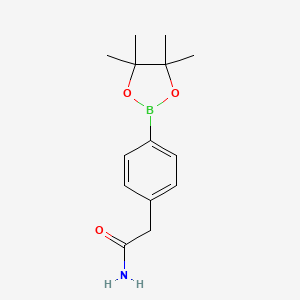

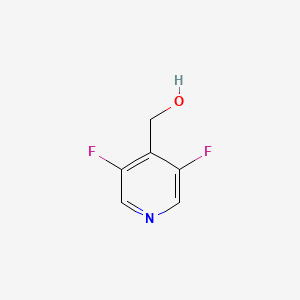

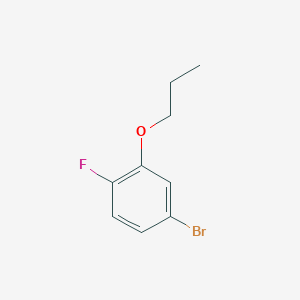

“3-(4-Methylthiophen-2-yl)acrylic acid” is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.22 g/mol . It is also known by its IUPAC name (2E)-3-(3-methyl-2-thienyl)-2-propenoic acid .

Molecular Structure Analysis

The molecular structure of “3-(4-Methylthiophen-2-yl)acrylic acid” consists of a thiophene ring attached to an acrylic acid moiety . The InChI code for this compound is 1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Thiophene derivatives, including those with a methylthiophenyl group, have been used as raw materials in the synthesis of anticancer agents . The structural properties of thiophene allow for the creation of compounds that can interact with specific biological targets, potentially leading to the development of new chemotherapeutic drugs.

Anti-Atherosclerotic Agents

Compounds like 3-(4-Methylthiophen-2-yl)acrylic acid have applications in synthesizing agents that combat atherosclerosis . By affecting lipid accumulation and inflammatory processes, these derivatives can contribute to the prevention or treatment of this cardiovascular disease.

Metal Complexing Agents

The unique structure of thiophene-based compounds makes them suitable for forming complexes with metals. This property is valuable in various fields, including catalysis, environmental remediation, and the development of new materials .

Insecticide Development

Thiophene derivatives are also utilized in the development of insecticides. Their ability to disrupt biological pathways in insects makes them candidates for safer and more effective pest control solutions .

Organic Semiconductors

The electrical properties of thiophene-based molecules, such as 3-(4-Methylthiophen-2-yl)acrylic acid, are leveraged in the advancement of organic semiconductors . These materials are crucial for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Photocatalysis

Due to their outstanding electrical properties, thiophene-based covalent organic frameworks are used in photocatalysis applications . They can facilitate light-driven chemical reactions, which are essential in environmental and energy-related applications.

Organic Photovoltaics

The same electrical properties that make thiophene derivatives suitable for OFETs and OLEDs also enable their use in organic photovoltaic cells . These cells are an area of intense research due to their potential to provide flexible, lightweight, and cost-effective solar energy solutions.

Anti-Microbial Applications

Thiophene derivatives have been synthesized for their anti-microbial properties. They can be structured to target specific microbial pathways, offering potential new treatments for bacterial and fungal infections .

Wirkmechanismus

Target of Action

The primary targets of 3-(4-Methylthiophen-2-yl)acrylic acid are the voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play a crucial role in the transmission of nerve impulses in the body.

Mode of Action

3-(4-Methylthiophen-2-yl)acrylic acid interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, thereby affecting the transmission of nerve impulses.

Result of Action

The inhibition of the voltage-gated sodium and calcium channels and the GABA transporter by 3-(4-Methylthiophen-2-yl)acrylic acid can lead to various molecular and cellular effects. For instance, it has been shown to have anticonvulsant and antinociceptive activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-methylthiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-6-4-7(11-5-6)2-3-8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPDJQZSEXRKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylthiophen-2-yl)prop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)

![Methyl 2-chlorobenzo[D]thiazole-5-carboxylate](/img/structure/B1456386.png)